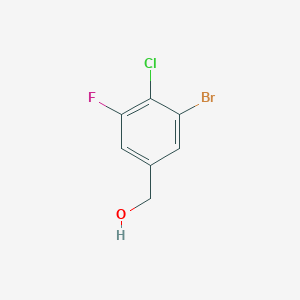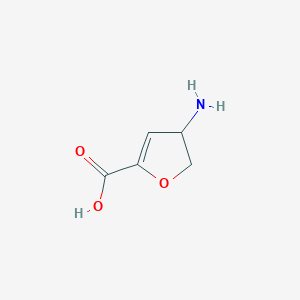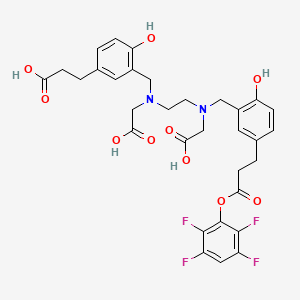
3-Bromo-4-chloro-5-fluorobenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-5-fluorobenzyl alcohol: is an organic compound with the molecular formula C7H5BrClFO and a molecular weight of 239.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl alcohol structure, making it a halogenated benzyl alcohol derivative. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-fluorobenzyl alcohol typically involves halogenation reactions. One common method is the nucleophilic aromatic substitution of a benzyl alcohol derivative with bromine, chlorine, and fluorine reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and oxidation-reduction reactions . The scalability of these methods ensures the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Bromo-4-chloro-5-fluorobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding benzylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Bromo-4-chloro-5-fluorobenzaldehyde or 3-Bromo-4-chloro-5-fluorobenzoic acid.
Reduction: Formation of 3-Bromo-4-chloro-5-fluorobenzylamine.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-4-chloro-5-fluorobenzyl alcohol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated benzyl alcohols on cellular processes. It is also employed in the development of fluorescent probes for imaging applications.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloro-5-fluorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signal transduction pathways , affecting cellular functions and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds:
- 4-Chloro-3-fluorobenzyl alcohol
- 3-Chloro-5-fluorobenzyl alcohol
- 4-Bromo-3-chloro-2-fluorobenzyl alcohol
- 4-Bromo-2-chloro-5-fluorobenzyl alcohol
Comparison: 3-Bromo-4-chloro-5-fluorobenzyl alcohol is unique due to the specific arrangement of halogen atoms on the benzyl alcohol structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and potential for forming diverse derivatives.
Propiedades
Fórmula molecular |
C7H5BrClFO |
|---|---|
Peso molecular |
239.47 g/mol |
Nombre IUPAC |
(3-bromo-4-chloro-5-fluorophenyl)methanol |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2 |
Clave InChI |
UBHPFSWVGPMZTB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)Cl)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864816.png)






![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
